

# Application Notes & Protocols: Assessing EDP-305 Efficacy with In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Edp-305   |           |
| Cat. No.:            | B15573276 | Get Quote |

#### Introduction

**EDP-305** is a potent and selective non-bile acid agonist for the Farnesoid X Receptor (FXR).[1] [2][3] FXR is a nuclear receptor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose metabolism.[4][5] Activation of FXR has shown therapeutic potential in treating chronic liver diseases like non-alcoholic steatohepatitis (NASH) by reducing liver fat accumulation (steatosis), inflammation, and fibrosis.[5][6][7][8] Preclinical studies have demonstrated that **EDP-305** can reduce the expression of genes involved in fibrosis, decrease hepatocyte ballooning, and lower NAFLD Activity Scores (NAS). [1][2][3]

These application notes provide an overview and detailed protocols for utilizing non-invasive, quantitative in vivo imaging techniques to assess the therapeutic efficacy of **EDP-305** in preclinical and clinical research settings. The described methods allow for longitudinal monitoring of key NASH pathological features, offering robust, reproducible alternatives to invasive liver biopsies.[9]

### **FXR Signaling Pathway in NASH Pathogenesis**

**EDP-305** binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the DNA to regulate the expression of target genes. This regulation leads to decreased lipogenesis and inflammation, and a reduction in fibrosis, addressing the core components of NASH pathology.





Click to download full resolution via product page

Caption: Simplified FXR signaling pathway activated by EDP-305.

# **Application 1: Quantitative Assessment of Anti- Steatotic Effects**



Technique: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF is a non-invasive imaging biomarker that accurately and quantitatively measures the fraction of protons bound to fat throughout the entire liver.[10][11] It has emerged as a superior alternative to biopsy for quantifying changes in hepatic steatosis in NASH clinical trials.[10][12]

### Illustrative Data: Change in Liver Fat Content

The following table presents illustrative data demonstrating the potential effect of **EDP-305** on liver fat as measured by MRI-PDFF.

| Cohort                 | N  | Baseline<br>MRI-PDFF<br>(%) (Mean ±<br>SD) | Week 12<br>MRI-PDFF<br>(%) (Mean ±<br>SD) | Mean<br>Absolute<br>Change (%) | P-value |
|------------------------|----|--------------------------------------------|-------------------------------------------|--------------------------------|---------|
| Placebo                | 50 | 18.5 ± 5.2                                 | 18.1 ± 5.5                                | -0.4                           | >0.05   |
| EDP-305<br>(Low Dose)  | 50 | 19.1 ± 4.9                                 | 14.5 ± 4.1                                | -4.6                           | <0.01   |
| EDP-305<br>(High Dose) | 50 | 18.8 ± 5.1                                 | 11.2 ± 3.8                                | -7.6                           | <0.001  |

## **Protocol: MRI-PDFF for Hepatic Steatosis Quantification**

- 1. Subject Preparation:
- Subjects should fast for a minimum of 4 hours prior to the scan to reduce postprandial metabolic effects.
- Screen for contraindications to MRI (e.g., metallic implants, claustrophobia).
- Provide instructions for breath-holding to minimize motion artifacts.
- 2. Image Acquisition:
- Scanner: Use a 1.5T or 3.0T MRI scanner equipped with a torso phased-array coil.



- Sequence: Employ a 3D spoiled gradient-echo sequence with multiple echoes (e.g., 6-10 echoes) to acquire data for water-fat separation.
- Parameters (Typical):
  - Repetition Time (TR): <20 ms</li>
  - Echo Times (TE): Multiple TEs with specific spacing to correct for T2\* decay (e.g., starting at ~1.2 ms with ~1.1 ms increments on 3.0T).
  - Flip Angle: Low flip angle (e.g., 3-5 degrees) to minimize T1 bias.
  - Coverage: Ensure full coverage of the liver in a single breath-hold.
- 3. Data Processing and Analysis:
- Use scanner-integrated or offline software that employs a multi-echo, multi-peak spectral model to generate PDFF maps. This corrects for factors like T1 bias, T2\* decay, and the multi-spectral nature of fat.[12]
- Draw multiple regions of interest (ROIs) on the PDFF maps, typically one in each of the nine liver segments, avoiding large vessels and biliary ducts.
- Calculate the mean PDFF across all ROIs to obtain a whole-liver average fat fraction. The value is expressed as a percentage.

## **Application 2: Monitoring Anti-Fibrotic Efficacy**

Technique: Magnetic Resonance Elastography (MRE)

MRE is a non-invasive technique that measures the stiffness of liver tissue by analyzing the propagation of low-frequency mechanical waves.[13][14] Liver stiffness is a direct physical consequence of fibrosis, and MRE has demonstrated high accuracy for detecting and staging liver fibrosis.[13][15][16]

### Illustrative Data: Change in Liver Stiffness

The table below provides example data showing the potential of **EDP-305** to reduce liver stiffness, a surrogate for fibrosis.



| Cohort                 | N  | Baseline<br>Liver<br>Stiffness<br>(kPa) (Mean<br>± SD) | Month 6 Liver Stiffness (kPa) (Mean ± SD) | Mean<br>Absolute<br>Change<br>(kPa) | P-value |
|------------------------|----|--------------------------------------------------------|-------------------------------------------|-------------------------------------|---------|
| Placebo                | 45 | 4.1 ± 0.8                                              | 4.2 ± 0.9                                 | +0.1                                | >0.05   |
| EDP-305<br>(Low Dose)  | 45 | 4.2 ± 0.9                                              | 3.7 ± 0.7                                 | -0.5                                | <0.05   |
| EDP-305<br>(High Dose) | 45 | 4.3 ± 0.8                                              | 3.4 ± 0.6                                 | -0.9                                | <0.01   |

#### **Protocol: MRE for Liver Stiffness Assessment**

- 1. Subject Preparation:
- Subjects should fast for at least 4 hours to avoid confounding increases in liver stiffness due to food intake.
- · Screen for MRI contraindications.
- 2. MRE System Setup:
- An active driver system (generates vibrations) is connected to a passive driver (a small, drum-like pad).
- Place the passive driver on the subject's right upper quadrant, over the liver. Secure with an elastic band to ensure good contact.
- 3. Image Acquisition:
- Scanner: 1.5T or 3.0T MRI system.
- Sequence: Use a 2D gradient-echo MRE sequence synchronized with the mechanical waves.
- Procedure:



- Acquire axial images of the liver.
- The sequence captures the propagation of shear waves through the liver tissue during a series of breath-holds.[17]
- Typically, four axial slices are acquired to ensure adequate sampling of the liver parenchyma.
- 4. Data Processing and Analysis:
- The raw phase-contrast images are processed by specialized inversion software to generate quantitative maps of tissue stiffness, called elastograms.
- The software calculates stiffness in kilopascals (kPa).
- Draw a large ROI on the elastogram, encompassing as much of the liver parenchyma as
  possible while avoiding vessels, the liver edge, and areas of poor wave propagation.
- The mean stiffness value from this ROI is recorded as the liver stiffness measurement.

# **Application 3: Assessing Anti-Inflammatory Activity**

Technique:18F-FDG Positron Emission Tomography (PET)

PET imaging with the tracer 18F-fluorodeoxyglucose (18F-FDG) can be used to assess inflammation.[18] Inflammatory cells exhibit high metabolic activity and increased glucose uptake, which can be visualized and quantified with FDG-PET.[19] Dynamic PET scanning allows for kinetic modeling to determine the rate of glucose transport (K1), which has been shown to correlate with the histologic grades of liver inflammation in NASH.[20][21]

# Illustrative Data: Change in Liver Inflammation Marker (K1)

This table shows hypothetical data on how **EDP-305** might alter the FDG transport rate, indicating a reduction in inflammation.



| Cohort                 | N  | Baseline K1<br>Rate<br>(mL/min/10<br>0g) (Mean ±<br>SD) | Week 12 K1 Rate (mL/min/10 0g) (Mean ± SD) | Mean<br>Absolute<br>Change | P-value |
|------------------------|----|---------------------------------------------------------|--------------------------------------------|----------------------------|---------|
| Placebo                | 30 | 12.5 ± 2.1                                              | 12.3 ± 2.3                                 | -0.2                       | >0.05   |
| EDP-305<br>(Low Dose)  | 30 | 12.8 ± 2.3                                              | 10.9 ± 1.9                                 | -1.9                       | <0.05   |
| EDP-305<br>(High Dose) | 30 | 12.6 ± 2.2                                              | 9.5 ± 1.8                                  | -3.1                       | <0.01   |

# Protocol: Dynamic 18F-FDG PET/CT for Liver Inflammation

- 1. Subject Preparation:
- Subjects must fast for at least 6 hours to ensure low plasma insulin and glucose levels.
- Check blood glucose levels prior to tracer injection; levels should ideally be below 200 mg/dL.
- Provide adequate hydration.
- 2. Image Acquisition:
- Scanner: A clinical PET/CT scanner.
- Tracer: Administer a weight-based dose of 18F-FDG intravenously.
- Dynamic Scan: Begin PET acquisition immediately upon tracer injection. Acquire dynamic data over the liver for 30-60 minutes.
- CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
   [21]



- 3. Data Processing and Analysis:
- Reconstruct the dynamic PET images.
- Draw ROIs over the liver parenchyma and a large artery (e.g., descending aorta) to derive the tissue time-activity curve (TAC) and the image-derived input function, respectively.
- Apply a dual-input kinetic model (accounting for both hepatic artery and portal vein blood supply) to the data to calculate the FDG blood-to-tissue transport rate (K1).[21]
- A decrease in the K1 value post-treatment would suggest a reduction in hepatic inflammation.

## **Overall Experimental Workflow**

The following diagram illustrates a typical longitudinal workflow for assessing the efficacy of a therapeutic agent like **EDP-305** using a multi-modal imaging approach.





Click to download full resolution via product page

Caption: High-level workflow for an in vivo imaging study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 4. What are FXR agonists and how do you quickly get the latest development progress?
   [synapse.patsnap.com]
- 5. Recent advances in the development of farnesoid X receptor agonists PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR agonists as therapeutic agents for non-alcoholic fatty liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Imaging biomarkers of NAFLD, NASH, and fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnetic resonance elastography of the liver: everything you need to know to get started
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. symplr.com [symplr.com]
- 15. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver - PMC [pmc.ncbi.nlm.nih.gov]



- 16. Liver fibrosis assessment: MR and US elastography PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. PET Imaging of Inflammation Biomarkers [thno.org]
- 20. Fatty Liver Parametric PET Wang Lab PET Parametric Imaging [wanglab.faculty.ucdavis.edu]
- 21. Dynamic PET/CT Imaging correlate of non-alcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Assessing EDP-305
   Efficacy with In Vivo Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15573276#in-vivo-imaging-techniques-to-assess-edp-305-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com